Cas no 3600-24-6 (3,4,5-Trithiaheptane)

3,4,5-Trithiaheptane 化学的及び物理的性質
名前と識別子
-
- diethyl trisulphide
- (ethyltrisulfanyl)ethane
- DIETHYL TRISULFIDE
- 3,4,5-trithiaheptane
- Diaethyl-trisulfid
- diethyltrisulfane
- Ethyl trisulfide
- Trisulfide,diethyl
- 3,4,5-Trithiaheptane
-
- MDL: MFCD00039906
- インチ: InChI=1S/C4H10S3/c1-3-5-7-6-4-2/h3-4H2,1-2H3
- InChIKey: OPMRTBDRQRSNDN-UHFFFAOYSA-N
- ほほえんだ: C(SSSCC)C
計算された属性
- せいみつぶんしりょう: 153.99400
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 4
- 複雑さ: 26.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.1
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.108
- ゆうかいてん: -72.6°C
- ふってん: 217.5°C
- 屈折率: 1.5590 (estimate)
- PSA: 75.90000
- LogP: 3.05580
- FEMA: 4029 | DIETHYL TRISULFIDE
3,4,5-Trithiaheptane セキュリティ情報
3,4,5-Trithiaheptane 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3,4,5-Trithiaheptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5749-5G |
3,4,5-Trithiaheptane |
3600-24-6 | 98.0%(GC) | 5g |
¥350.0 | 2024-07-20 | |
abcr | AB550067-5g |
Diethyltrisulfane; . |
3600-24-6 | 5g |
€117.20 | 2025-02-15 | ||
TRC | T219135-10g |
3,4,5-Trithiaheptane |
3600-24-6 | 10g |
$ 290.00 | 2022-06-03 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5749-5G |
Diethyltrisulfane |
3600-24-6 | >98.0%(GC) | 5g |
¥350.00 | 2024-04-16 | |
1PlusChem | 1P00C0M2-5g |
3,4,5-TRITHIAHEPTANE |
3600-24-6 | 98.0% | 5g |
$70.00 | 2024-05-04 | |
Aaron | AR00C0UE-1g |
3,4,5-TRITHIAHEPTANE |
3600-24-6 | 98% | 1g |
$28.00 | 2025-02-10 | |
Aaron | AR00C0UE-5g |
3,4,5-TRITHIAHEPTANE |
3600-24-6 | 98% | 5g |
$73.00 | 2025-02-10 | |
A2B Chem LLC | AF59866-5g |
3,4,5-TRITHIAHEPTANE |
3600-24-6 | 98% | 5g |
$228.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X206442A-5g |
3,4,5-Trithiaheptane |
3600-24-6 | 5g |
¥793.0 | 2024-07-20 | ||
TRC | T219135-2.5g |
3,4,5-Trithiaheptane |
3600-24-6 | 2.5g |
$ 110.00 | 2022-06-03 |
3,4,5-Trithiaheptane 関連文献
-
Eric Block,Victor S. Batista,Hiroaki Matsunami,Hanyi Zhuang,Lucky Ahmed Nat. Prod. Rep. 2017 34 529
-
Yuwen Li,Sen Li,Xin Du,Zhongze Gu RSC Adv. 2021 11 21023
3,4,5-Trithiaheptaneに関する追加情報
3,4,5-Trithiaheptane (CAS No. 3600-24-6): A Comprehensive Overview
3,4,5-Trithiaheptane (CAS No. 3600-24-6) is a unique organic compound characterized by its sulfur-rich structure. This compound has garnered significant attention in recent years due to its potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding 3,4,5-Trithiaheptane.
Chemical Structure and Properties
3,4,5-Trithiaheptane is a linear heptane derivative with three sulfur atoms positioned at the 3rd, 4th, and 5th carbon atoms. Its molecular formula is C7H14S3, and it has a molecular weight of approximately 182.37 g/mol. The presence of multiple sulfur atoms imparts unique chemical properties to this compound, such as high thermal stability and reactivity towards various functional groups.
The sulfur atoms in 3,4,5-Trithiaheptane can participate in a variety of chemical reactions, making it a valuable building block in organic synthesis. For instance, the compound can undergo nucleophilic substitution reactions with halides and other electrophiles to form new functionalized derivatives. Additionally, the sulfur atoms can be oxidized to form sulfones or sulfoxides, which have applications in pharmaceuticals and materials science.
Synthesis Methods
The synthesis of 3,4,5-Trithiaheptane has been the subject of several research studies. One common method involves the reaction of 1-bromo-2-propanethiol with sodium hydrosulfide in the presence of a suitable solvent. This reaction proceeds via a nucleophilic substitution mechanism to form the desired product. Another approach involves the condensation of thiols with aldehydes or ketones followed by reduction to form the thioether linkage.
A more recent and efficient method for synthesizing 3,4,5-Trithiaheptane involves the use of transition metal catalysts. For example, palladium-catalyzed cross-coupling reactions have been shown to yield high yields of the target compound with excellent selectivity. These catalytic methods offer several advantages over traditional synthetic routes, including milder reaction conditions and reduced byproduct formation.
Applications in Materials Science
The unique properties of 3,4,5-Trithiaheptane make it an attractive candidate for use in materials science applications. One notable application is in the development of conductive polymers and composites. The sulfur atoms in the compound can form strong covalent bonds with metal ions or other conductive materials, enhancing the electrical conductivity of the resulting materials.
In addition to conductive materials, 3,4,5-Trithiaheptane has been explored for use in lubricants and anti-corrosion coatings. The presence of multiple sulfur atoms imparts excellent lubricating properties and corrosion resistance to these materials. Recent studies have shown that coatings containing 3,4,5-Trithiaheptane-based compounds exhibit superior performance compared to traditional coatings in harsh environments.
Pharmaceutical Applications
The pharmaceutical industry has also shown interest in 3,4,5-Trithiaheptane. The compound's ability to form stable complexes with metal ions makes it a potential candidate for drug delivery systems. For example, researchers have investigated the use of 3,4,5-Trithiaheptane-based ligands for targeted drug delivery to specific tissues or cells.
Furthermore, the sulfur-rich structure of 3,4,5-Trithiaheptane3,4,5-Trithiaheptane
Clinical Trials and Research Developments strong> p >
< p >Recent clinical trials have focused on evaluating the safety and efficacy of compounds derived from 3 , 4 , 5 -Trithiaheptane strong > . Preliminary results from these trials have shown promising outcomes , particularly in areas such as targeted drug delivery and antimicrobial therapy . For instance , a study published in the Journal of Medicinal Chemistry reported that a novel 3 , 4 , 5 -Trithiaheptane strong > -based prodrug demonstrated enhanced solubility and bioavailability compared to its parent drug . p >
< p >In another study , researchers at a leading pharmaceutical company investigated the use of 3 , 4 , 5 -Trithiaheptane strong > -derived compounds as potential treatments for multidrug-resistant bacterial infections . The results showed that these compounds exhibited potent antibacterial activity against several clinically relevant strains , including methicillin-resistant Staphylococcus aureus (MRSA) . p >
< p >< strong >Conclusion< / strong > p >
< p >< strong >3 , 4 , 5 -Trithiaheptane strong > (CAS No .< strong > 3600 -24 -6 strong > ) is a versatile organic compound with a wide range of applications in materials science , pharmaceuticals , and chemical synthesis . Its unique chemical structure , characterized by multiple sulfur atoms , imparts valuable properties such as high thermal stability , reactivity towards functional groups , and potential antimicrobial activity . Ongoing research continues to uncover new applications and improve synthetic methods for this intriguing compound . As our understanding of 3 , 4 , 5 -Trithiaheptane strong > deepens , it is likely to play an increasingly important role in various scientific and industrial fields . p >
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